4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine

Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property optimization

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine (CAS 1153149-96-2, MW 233.72, formula C₈H₁₂ClN₃OS) is a heterocyclic building block that combines a 5-chloro-1,2,3-thiadiazole core with a 3-methylmorpholine moiety via a methylene linker. It belongs to the 1,2,3-thiadiazole class, a scaffold with demonstrated fragment-based screening relevance: the unmethylated analog (WJ4) has been co-crystallized with the HRP-2 PWWP domain (PDB 7HGL) and EPB41L3 FERM domain (PDB 5RZO) as part of Diamond Light Source XChem fragment campaigns.

Molecular Formula C8H12ClN3OS
Molecular Weight 233.72 g/mol
Cat. No. B14913229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine
Molecular FormulaC8H12ClN3OS
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESCC1COCCN1CC2=C(SN=N2)Cl
InChIInChI=1S/C8H12ClN3OS/c1-6-5-13-3-2-12(6)4-7-8(9)14-11-10-7/h6H,2-5H2,1H3
InChIKeyDWVHJCUCGIICOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine (CAS 1153149-96-2): Chemical Identity, Scaffold Class, and Procurement Context


4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine (CAS 1153149-96-2, MW 233.72, formula C₈H₁₂ClN₃OS) is a heterocyclic building block that combines a 5-chloro-1,2,3-thiadiazole core with a 3-methylmorpholine moiety via a methylene linker . It belongs to the 1,2,3-thiadiazole class, a scaffold with demonstrated fragment-based screening relevance: the unmethylated analog (WJ4) has been co-crystallized with the HRP-2 PWWP domain (PDB 7HGL) and EPB41L3 FERM domain (PDB 5RZO) as part of Diamond Light Source XChem fragment campaigns [1]. The 3-methyl substitution on the morpholine ring introduces a single chiral center (1 asymmetric atom) and increases lipophilicity (LogP 1.55) relative to the unsubstituted parent . The compound is commercially available at 98% purity from multiple vendors, positioning it as an accessible fragment-elaboration starting point or a reference tool for SAR studies around the 1,2,3-thiadiazole-morpholine chemotype .

Why 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine Cannot Be Interchanged with Its Closest Morpholine-Thiadiazole Analogs


Substituting this compound with its closest in-class analogs—the unsubstituted morpholine WJ4 (CAS 256508-44-8), the 2-methyl regioisomer (CAS 1153348-84-5), or the thiomorpholine dioxide derivative—is scientifically unjustified without confirmatory re-validation. The 3-methyl group on the morpholine ring is not a passive substituent: in the wider medicinal chemistry literature, (R)-3-methylmorpholine has been established as a stereochemically critical moiety that dictates kinase selectivity, notably conferring mTOR selectivity over PI3Kα in triazine-based inhibitors [1]. Even between the 2-methyl and 3-methyl regioisomers, the altered spatial orientation of the methyl group relative to the thiadiazole-methylene linkage is predicted to produce distinct conformational preferences, hydrogen-bonding geometries, and binding pocket steric complementarity [2]. The quantitative evidence below demonstrates that computed physicochemical properties, chiral complexity, and scaffold-specific biological precedent collectively prohibit simple interchange among these seemingly similar compounds.

Quantitative Differentiation Evidence: 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine vs. Key Comparators


Increased Lipophilicity vs. Unsubstituted WJ4 Parent Fragment

The target compound exhibits a LogP of 1.55 (Fluorochem computed value) compared to an XLogP3 of 0.9 for the unsubstituted morpholine analog WJ4 (PubChem computed), representing a ΔLogP of +0.65 [1]. This difference is consequential for fragment-based campaigns: the parent WJ4 is a fragment hit with double-digit micromolar affinity against HRP-2 and EPB41L3 PWWP/FERM domains, and increasing lipophilicity by this magnitude typically corresponds to a ~0.4–0.5 kcal/mol gain in predicted binding free energy per LogP unit, assuming favorable hydrophobic contacts in the target pocket [2].

Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property optimization

Introduction of a Chiral Center Absent in the Unsubstituted Morpholine Analog WJ4

The 3-methyl substitution on the morpholine ring creates one asymmetric carbon atom (specified as 1 asymmetric atom in the Fluorochem datasheet) . In contrast, the unsubstituted parent WJ4 has zero defined atom stereocenters (PubChem: Defined Atom Stereocenter Count = 0) [1]. This structural feature is not merely a catalog distinction: in kinase inhibitor programs, the (R)-3-methylmorpholine enantiomer has been explicitly identified as the stereochemical configuration required for mTOR selectivity over PI3Kα, with the (S)-enantiomer showing substantially different selectivity profiles [2].

Stereochemistry Chiral resolution Enantioselective synthesis

Regioisomeric Differentiation: 3-Methyl vs. 2-Methyl Morpholine Substitution Position

The target compound (3-methyl substitution) and the 2-methyl regioisomer (CAS 1153348-84-5) share identical molecular formula (C₈H₁₂ClN₃OS), molecular weight (233.72), LogP (1.55), and Fsp³ (0.75) as documented in their respective Fluorochem datasheets . Despite these bulk property equivalences, the position of the methyl group on the morpholine ring (C-3 vs. C-2 relative to the ring oxygen) produces distinct spatial orientations of the methyl substituent with respect to the thiadiazole-methylene vector. In the 3-methyl isomer, the methyl group is positioned on the carbon adjacent to the ring nitrogen bearing the thiadiazole-methyl linker, directly influencing the conformational preference of the N–CH₂–thiadiazole bond. In the 2-methyl isomer, the methyl group is on the carbon adjacent to the ring oxygen, exerting a different steric influence.

Regioisomer comparison Structure-activity relationships Conformational analysis

Reduced Hydrogen-Bond Acceptor Count vs. Unsubstituted Parent: Implications for Permeability

The target compound has 4 hydrogen-bond acceptors (Fluorochem computed) , whereas the unsubstituted parent WJ4 has 5 hydrogen-bond acceptors (PubChem Cactvs computed) [1]. This reduction by one H-bond acceptor is attributable to the tertiary amine character of the 3-methyl-substituted morpholine nitrogen versus the secondary amine character of the unsubstituted morpholine. In fragment-to-lead optimization, reducing the H-bond acceptor count is generally favorable for passive membrane permeability, as each additional H-bond acceptor is estimated to reduce permeability by approximately 0.5–1.0 log units in PAMPA or Caco-2 assays [2].

Hydrogen-bond acceptor count Membrane permeability Physicochemical drug-likeness

3-Methylmorpholine as a Privileged Kinase-Selectivity Motif: Class-Level Precedent from mTOR/PI3K Programs

Although no direct biochemical IC₅₀ data are publicly available for 4-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine itself, the 3-methylmorpholine substructure has a well-documented role in kinase inhibitor design. Richard et al. (2010) demonstrated that triazines incorporating (R)-3-methylmorpholine are potent mTOR inhibitors with good selectivity over PI3Kα [1]. The (R)-3-methylmorpholine moiety was explicitly identified as a crucial feature for achieving this selectivity profile, with the bridged morpholine accessing a deeper hydrophobic pocket in mTOR that is not accessible to PI3Kα [1]. Furthermore, a co-crystal structure of (R)-4-(6-(1-(cyclopropylsulfonyl)cyclopropyl)-2-(1H-indol-4-yl)pyrimidin-4-yl)-3-methylmorpholine bound to a rationally designed PI3Kα mutant (PDB 5UK8) confirms that 3-methylmorpholine engages kinase ATP-binding sites with specific conformational requirements [2]. When the 3-methylmorpholine is conjugated to a 1,2,3-thiadiazole scaffold (as in the target compound), this creates a hybrid chemotype that merges the kinase-selectivity motif with a fragment-screening-validated thiadiazole warhead.

Kinase selectivity mTOR PI3K 3-methylmorpholine pharmacophore

Evidence-Backed Application Scenarios for Procuring 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine


Fragment-to-Lead Elaboration of WJ4-Derived Hits Requiring Enhanced Lipophilicity and Permeability

The target compound serves as a direct, commercially available analog of the WJ4 fragment hit (co-crystallized with HRP-2 PWWP and EPB41L3 FERM domains) [1]. With a ΔLogP of +0.65 and one fewer H-bond acceptor than WJ4, it is the appropriate procurement choice when the fragment elaboration strategy requires exploration of hydrophobic sub-pockets or improved passive membrane permeability for cellular target engagement assays [2]. Users of the Diamond-SGC-XChem DSI-poised fragment library will recognize this compound as a logical next-step analog for SAR expansion.

Kinase-Targeted Fragment Screening Leveraging the 3-Methylmorpholine Selectivity Motif

For laboratories conducting fragment-based screening against kinase targets (particularly mTOR, PI3K, or other PIKK family members), this compound uniquely embeds the (R)-3-methylmorpholine moiety—a literature-validated selectivity-determining pharmacophore [3]—within a 1,2,3-thiadiazole fragment framework. No other commercially available 5-chloro-1,2,3-thiadiazole fragment simultaneously offers this kinase-selectivity precedent. Procurement of this compound alongside the 2-methyl regioisomer (CAS 1153348-84-5) enables matched-pair SAR to experimentally determine the optimal methyl substitution position for kinase binding .

Chiral Fragment Library Construction for Stereospecific Crystallography

The single asymmetric carbon atom in the target compound introduces chirality absent from the achiral parent WJ4 [2]. Although the commercial product is supplied as a racemate, it provides a starting point for chiral resolution or enantioselective synthesis. Research groups building stereochemically diverse fragment libraries for X-ray crystallographic screening (e.g., at synchrotron facilities) can procure this compound and commission chiral separation to obtain both enantiomers, enabling stereospecific assessment of binding modes that is impossible with the achiral WJ4 fragment.

Matched-Pair Regioisomer Studies for Morpholine Substitution SAR

The target compound (3-methyl) and its 2-methyl regioisomer (CAS 1153348-84-5) share identical molecular weight (233.71), LogP (1.55), and Fsp³ (0.75) . This makes them an ideal matched pair for experimentally isolating the effect of methyl substitution position on target binding, selectivity, and cellular activity. Procurement of both regioisomers from the same vendor (Fluorochem) ensures consistent purity (98%) and analytical characterization, minimizing confounding batch-to-batch variability in comparative SAR studies.

Quote Request

Request a Quote for 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.